![molecular formula C5H7ClN2O2S B1275108 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride CAS No. 89501-93-9](/img/structure/B1275108.png)
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound of interest, 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, is a derivative of the 1H-pyrazole class, which is characterized by a five-membered ring containing two nitrogen atoms. The sulfonyl chloride group attached to the pyrazole ring makes it a reactive intermediate for further chemical transformations. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and agricultural chemistry.
Synthesis Analysis
The synthesis of 1H-pyrazole derivatives can be achieved through various methods. One approach involves the use of N-propargylic sulfonylhydrazone derivatives, which undergo a facile synthesis to form highly substituted 4-sulfonyl-1H-pyrazoles. The critical steps in this transformation include allenic sulfonamide formation and a novel 1,3-sulfonyl shift, as described in the synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles . Another method for synthesizing 1H-pyrazole derivatives containing an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction, which has been used to produce compounds with significant anti-inflammatory and antimicrobial activities .
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives is characterized by the presence of a sulfonyl group, which can be introduced at various positions on the pyrazole ring. The position of the sulfonyl group can significantly influence the reactivity and properties of the compound. For instance, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles demonstrates the ability to control the migration of sulfonyl groups to different positions by changing the Lewis acids . The structure of these compounds is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
1H-pyrazole derivatives participate in a variety of chemical reactions. For example, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst has been shown to promote the one-pot multi-component synthesis of tetrasubstituted imidazoles and the tandem Knoevenagel–Michael reaction for the synthesis of tetrahydrobenzo[b]pyran derivatives . Additionally, sulfonylated 4-amino-1H-pyrazoles have been synthesized through the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to a range of substituted compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazole derivatives are influenced by the substituents on the pyrazole ring. The introduction of a sulfonyl chloride group increases the reactivity of the compound, making it a valuable intermediate for further chemical synthesis. The solubility, melting point, and stability of these compounds can vary widely depending on the nature of the substituents. The biological activity, such as herbicidal activity, is also a notable property of some 1H-pyrazole derivatives, as seen in the synthesis of 1-sulfonyl-3,5-diamino-1H-pyrazole derivatives .
Scientific Research Applications
Synthesis of Sulfonylated Amino-Pyrazoles
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride is utilized in the synthesis of various sulfonylated 4-amino-1H-pyrazoles. These compounds, such as 3,5-dimethyl-4-tosylamino-1H-pyrazole, are prepared via sulfonylation and have their structures confirmed through techniques like IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).
Development of Heterocyclic Sulfonyl Chlorides and Fluorides
Research demonstrates the use of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in the efficient and selective synthesis of heterocyclic sulfonyl chlorides and fluorides. This process is part of a three-step parallel medicinal chemistry protocol, showcasing its utility in synthesizing pyrazole-4-sulfonamides (Tucker et al., 2015).
Ionic Liquids in Catalysis
The compound is also involved in the development of novel ionic liquids like 1-sulfopyridinium chloride. These ionic liquids are used as efficient catalysts in the synthesis of complex molecules, demonstrating the versatility of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride in catalytic applications (Moosavi‐Zare et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds synthesized using 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, such as sulfonamides, have been studied for their antimicrobial and antioxidant activities. These properties are important in the context of pharmaceutical research and development (Badgujar et al., 2018).
Supramolecular Chemistry and Metal Complexes
This chemical is instrumental in the synthesis of complex metallosupramolecular structures. For example, its use in reactions with palladium chloride leads to the formation of three-dimensional cages, which are of interest in the field of supramolecular chemistry (Hartshorn & Steel, 1997).
Synthesis of Pyrazole-based Sulfonyl Chlorides
Another notable application is in the synthesis of diverse pyrazole-4-sulfonyl chlorides. A convenient method starting from 2-(benzylthio)malonaldehyde enables the efficient multi-gram synthesis of these compounds, which are otherwise challenging to produce (Sokolyuk et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSTQSBJFQGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405049 | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
89501-93-9 | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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